molecular formula C20H19NO4 B11398685 N-(4-ethoxyphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-(4-ethoxyphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11398685
M. Wt: 337.4 g/mol
InChI Key: QYJVECYOVCCACC-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-ethoxyaniline with 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.

    Coumarin Derivatives: Compounds with similar chromene structures, known for their anticoagulant and anticancer activities.

Uniqueness

N-(4-ethoxyphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific substitution pattern on the chromene ring, which imparts distinct chemical and biological properties. Its ethoxy and ethyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO4/c1-3-13-5-10-18-16(11-13)17(22)12-19(25-18)20(23)21-14-6-8-15(9-7-14)24-4-2/h5-12H,3-4H2,1-2H3,(H,21,23)

InChI Key

QYJVECYOVCCACC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)OCC

Origin of Product

United States

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